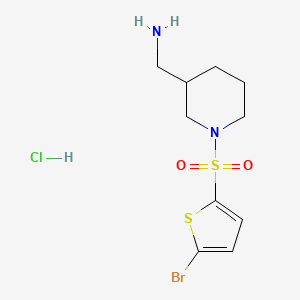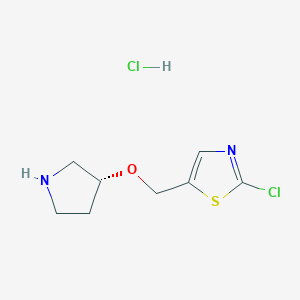
(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C13H19Cl3N2 and a molecular weight of 309.66 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:
Benzyl Protection: : The starting material, 2,6-dichlorobenzyl chloride, undergoes a protection reaction to form a benzyl-protected intermediate.
Piperidine Formation: : The protected intermediate is then reacted with piperidine to form the piperidin-4-yl derivative.
Methanamine Addition: : The piperidin-4-yl derivative is further reacted with methanamine to introduce the amine group.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have potential biological activity, such as antimicrobial or antiviral properties.
Medicine: : It could be explored for its therapeutic potential in treating various diseases.
Industry: : The compound may find applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparación Con Compuestos Similares
(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:
N-(2,6-Dichlorobenzyl)piperidine
N-(2,6-Dichlorobenzyl)methanamine
Piperidin-4-ylmethanamine hydrochloride
These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of This compound .
Propiedades
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17;/h1-3,10H,4-9,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQMMCFASCYWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=CC=C2Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7898954.png)










![[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7899021.png)

![[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7899037.png)
